![molecular formula C30H21I4NO6 B3242506 Fmoc-l-thyroxine CAS No. 151889-56-4](/img/structure/B3242506.png)
Fmoc-l-thyroxine
Overview
Description
Fmoc-l-thyroxine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with l-thyroxine, a synthetic form of the thyroid hormone thyroxine The Fmoc group is widely used in peptide synthesis to protect the amine group of amino acids during the synthesis process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-thyroxine typically involves the protection of the amine group of l-thyroxine with the Fmoc group. This can be achieved by reacting l-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-l-thyroxine can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the Fmoc group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like piperidine are used to remove the Fmoc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the Fmoc group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol derivatives.
Scientific Research Applications
Chemical Applications
Solid-Phase Peptide Synthesis (SPPS)
- Fmoc-l-thyroxine is primarily utilized in SPPS as a protected form of l-thyroxine. The Fmoc group allows for the selective incorporation of l-thyroxine into peptides without interfering with other reactive groups. This is crucial for synthesizing peptides that require precise functionalization with thyroid hormone activity.
Comparison with Similar Compounds
Compound | Application |
---|---|
Fmoc-l-tryptophan | Incorporation into peptides |
Fmoc-l-tyrosine | Incorporation into peptides |
Fmoc-l-phenylalanine | Incorporation into peptides |
This compound | Incorporation of thyroid activity |
Biological Research
Role in Thyroid Hormone Studies
- This compound is instrumental in studying the role of thyroid hormones in cellular processes. It can be incorporated into proteins and peptides to investigate their interactions with thyroid hormone receptors. This application is vital for understanding the mechanisms through which thyroid hormones regulate gene expression and metabolic processes.
Case Study: Wound Healing and Hair Growth
- Research indicates that topical applications of l-thyroxine can promote wound healing and hair growth. In a study focusing on dermatological applications, it was shown that l-thyroxine enhances keratinocyte proliferation and inhibits apoptosis in hair matrix cells, thus prolonging the anagen phase of hair growth . While this study did not directly utilize this compound, it highlights the biological significance of l-thyroxine derivatives.
Medical Applications
Development of Thyroid Hormone Analogs
- This compound aids in designing new drugs that mimic or modulate the activity of thyroid hormones. These analogs can be crucial for treating conditions related to thyroid dysfunction, such as hypothyroidism. The ability to modify the structure while retaining biological activity makes this compound a valuable tool in drug development.
Clinical Implications
- A clinical study demonstrated that l-thyroxine treatment improved serum procollagen levels in women with subclinical hypothyroidism, indicating its potential therapeutic benefits . While this study focused on l-thyroxine itself, it underscores the relevance of its derivatives like this compound in therapeutic contexts.
Industrial Applications
Pharmaceutical Manufacturing
Mechanism of Action
The mechanism of action of Fmoc-l-thyroxine involves its conversion to l-thyroxine upon removal of the Fmoc group. l-thyroxine then acts on thyroid hormone receptors in various tissues, regulating gene expression and metabolic processes . The molecular targets include thyroid hormone receptors (TRα and TRβ), which mediate the effects of thyroid hormones on growth, development, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-l-tyrosine: Used for incorporating tyrosine into peptides.
Fmoc-l-phenylalanine: Used for incorporating phenylalanine into peptides.
Uniqueness
Fmoc-l-thyroxine is unique due to its combination of the Fmoc protecting group with the biologically active l-thyroxine. This allows for the selective incorporation of thyroid hormone activity into peptides, making it valuable for research and therapeutic applications.
Biological Activity
Fmoc-l-thyroxine is a derivative of the thyroid hormone thyroxine (T4) that plays a significant role in biological research and therapeutic applications. It is primarily utilized in solid-phase peptide synthesis (SPPS) due to its ability to be selectively incorporated into peptides while maintaining the biological activity of T4. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound consists of a phenylmethoxycarbonyl (Fmoc) protecting group attached to l-thyroxine. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective incorporation of l-thyroxine into peptides. Upon removal of the Fmoc group, l-thyroxine is released, which can then interact with thyroid hormone receptors (TRs) in various tissues.
The mechanism of action involves the binding of l-thyroxine to TRs, leading to the regulation of gene expression and metabolic processes. Thyroid hormones are crucial for growth, development, and metabolism, influencing various cellular pathways.
Applications in Biological Research
This compound is used extensively in biological research to study thyroid hormone functions:
- Peptide Synthesis : It allows researchers to create peptide analogs that can mimic or modulate thyroid hormone activity, facilitating studies on hormone-receptor interactions.
- Drug Development : The compound aids in designing new therapeutic agents that can target thyroid hormone pathways effectively.
1. Thyroid Hormone Receptor Interaction
Studies have demonstrated that l-thyroxine has intrinsic hormonal activity and can regulate gene expression independently of its conversion to triiodothyronine (T3). A study involving genetically modified mice showed that T4 alone could regulate genes related to cell proliferation and cholesterol metabolism, indicating its unique contribution beyond being a prohormone for T3 .
2. Clinical Observations
A double-blind crossover study involving women with subclinical hypothyroidism revealed significant increases in serum procollagen-III-peptide concentrations during l-thyroxine treatment. This suggests that l-thyroxine can influence collagen metabolism and may have implications for connective tissue health .
3. Liquid Formulations Comparison
Research comparing different liquid formulations of l-thyroxine showed varying efficacy in normalizing thyroid-stimulating hormone (TSH) levels among patients. The findings indicated that certain formulations could significantly improve absorption and therapeutic outcomes .
Case Studies
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGNSLHQIJXLGJ-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21I4NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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